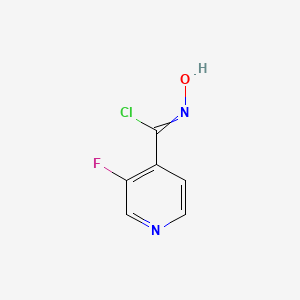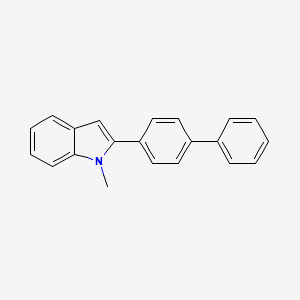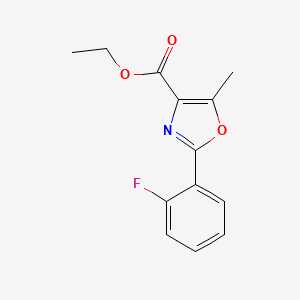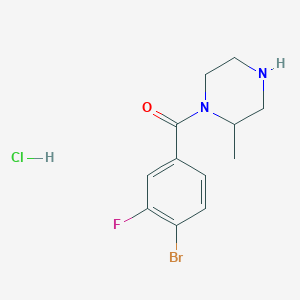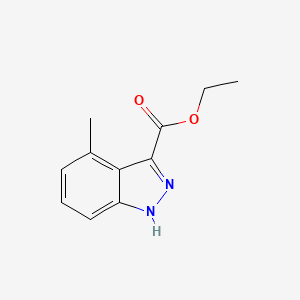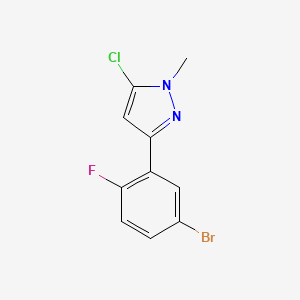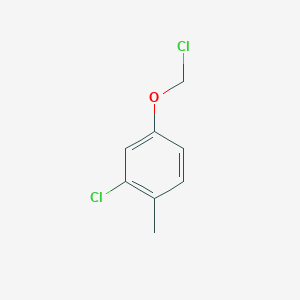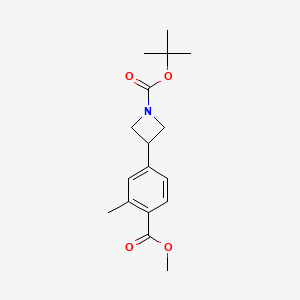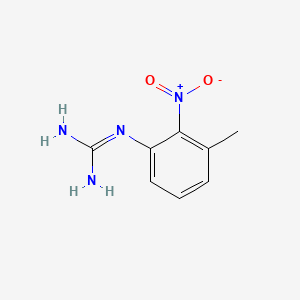![molecular formula C8H5ClO4 B13700890 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C8H5ClO4 It is a derivative of benzo[d][1,3]dioxole, a structural motif found in various natural products and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid typically involves the chlorination of benzo[d][1,3]dioxole followed by carboxylation. One common method is the reaction of benzo[d][1,3]dioxole with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by a carboxylation reaction using carbon dioxide under high pressure and temperature conditions to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Carboxylate salts or other oxidized forms.
Reduction: Alcohol derivatives.
Coupling: Biaryl compounds or other coupled products.
科学研究应用
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and carboxylic acid groups play crucial roles in its binding affinity and reactivity with molecular targets.
相似化合物的比较
Similar Compounds
Benzo[d][1,3]dioxole-4-carboxylic acid: Lacks the chlorine atom, leading to different reactivity and applications.
6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties.
6-Methylbenzo[d][1,3]dioxole-4-carboxylic acid: Contains a methyl group, leading to different steric and electronic effects.
Uniqueness
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid is unique due to the presence of the chlorine atom, which influences its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H5ClO4 |
|---|---|
分子量 |
200.57 g/mol |
IUPAC 名称 |
6-chloro-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClO4/c9-4-1-5(8(10)11)7-6(2-4)12-3-13-7/h1-2H,3H2,(H,10,11) |
InChI 键 |
XPYIFYLEZKKKRD-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=CC(=CC(=C2O1)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)
